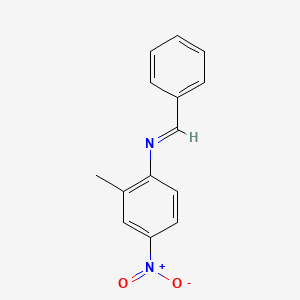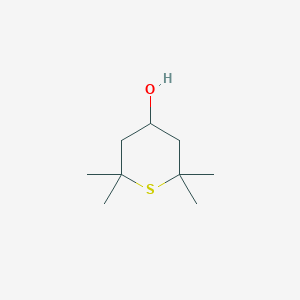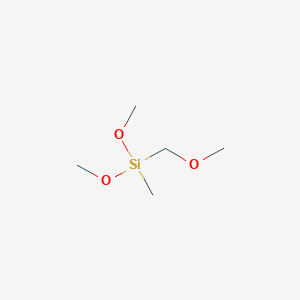
Dimethoxy(methoxymethyl)methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethoxy(methoxymethyl)methylsilane is an organosilicon compound with the chemical formula C5H14O3Si . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility, making it a valuable component in the synthesis of other chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: Dimethoxy(methoxymethyl)methylsilane can be synthesized through the reaction of methanol with methyltrichlorosilane in the presence of a base. The reaction typically involves the following steps:
- Methyltrichlorosilane is added to a solution of methanol.
- A base, such as sodium hydroxide, is added to neutralize the hydrochloric acid formed during the reaction.
- The mixture is stirred and heated to facilitate the reaction.
- The product is then purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous processing techniques. The use of automated systems ensures consistent quality and high yield of the compound .
化学反応の分析
Types of Reactions: Dimethoxy(methoxymethyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
Dimethoxy(methoxymethyl)methylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and materials.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological studies.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants
作用機序
The mechanism of action of dimethoxy(methoxymethyl)methylsilane involves its ability to form strong bonds with both organic and inorganic substrates. This is due to the presence of the silicon atom, which can form stable bonds with oxygen, carbon, and other elements. The compound can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the formation of various materials and coatings .
類似化合物との比較
Dimethoxydimethylsilane: Similar in structure but with two methoxy groups and two methyl groups.
Diethoxymethylsilane: Contains ethoxy groups instead of methoxy groups.
Trimethoxymethylsilane: Has three methoxy groups attached to the silicon atom
Uniqueness: Dimethoxy(methoxymethyl)methylsilane is unique due to its specific combination of methoxy and methoxymethyl groups, which provide distinct reactivity and properties compared to other organosilicon compounds. This makes it particularly useful in specialized applications where precise control over reactivity and product formation is required .
特性
CAS番号 |
13508-58-2 |
|---|---|
分子式 |
C5H14O3Si |
分子量 |
150.25 g/mol |
IUPAC名 |
dimethoxy-(methoxymethyl)-methylsilane |
InChI |
InChI=1S/C5H14O3Si/c1-6-5-9(4,7-2)8-3/h5H2,1-4H3 |
InChIキー |
CDIOPFIUDCSTHQ-UHFFFAOYSA-N |
正規SMILES |
COC[Si](C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


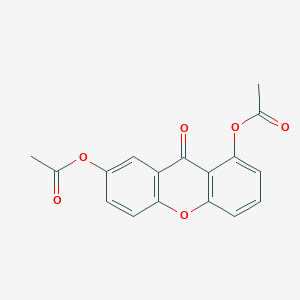
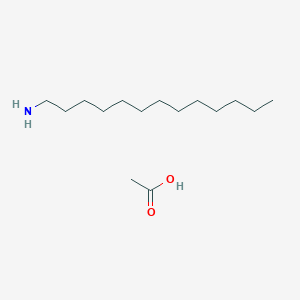

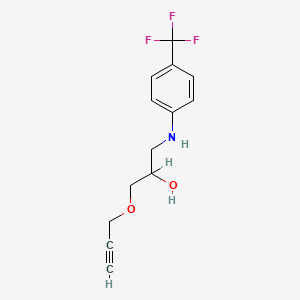
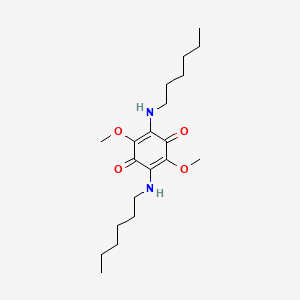
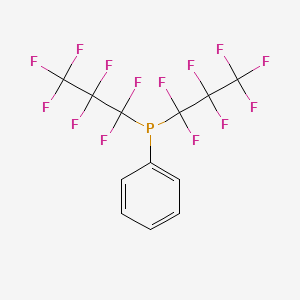
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)

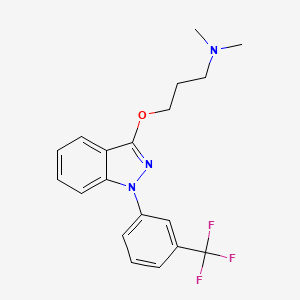
![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)


